3-(2-Fluorophenyl)-2-methylthiolan-3-ol
Description
Properties
Molecular Formula |
C11H13FOS |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-2-methylthiolan-3-ol |
InChI |
InChI=1S/C11H13FOS/c1-8-11(13,6-7-14-8)9-4-2-3-5-10(9)12/h2-5,8,13H,6-7H2,1H3 |
InChI Key |
QXOYBLLKITVZGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCS1)(C2=CC=CC=C2F)O |
Origin of Product |
United States |
Preparation Methods
Organometallic Addition to Carbonyl Precursors
A common route involves the addition of 2-fluorophenylmagnesium or 2-fluorophenyllithium reagents to carbonyl-containing intermediates, such as α-ketoesters or cyclic ketones, followed by cyclization and reduction steps.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Preparation of 2-fluorophenylmagnesium bromide | 2-Fluorobromobenzene, Mg, dry THF, 0–5°C | Formation of Grignard reagent |
| 2. Nucleophilic addition | Add Grignard reagent dropwise to 1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile in THF at 0–5°C, stir 1 h at room temp | Formation of magnesium complex intermediate |
| 3. Quenching and reduction | Saturated NH4Cl addition, solvent removal, NaBH4 reduction in methanol at room temp for 2 h | Formation of diol intermediate with hydroxyl groups |
| 4. Cyclization | Acid or base catalyzed intramolecular cyclization to form thiolane ring | Closure of thiolane ring with 2-fluorophenyl substituent |
This method is adapted from analogous syntheses of fluorophenyl-substituted heterocycles and allows for the introduction of the fluorophenyl group with high regioselectivity.
Thiolane Ring Formation via Nucleophilic Substitution
Another approach involves the reaction of halogenated 2-fluorophenyl precursors with thiol-containing nucleophiles followed by ring closure.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Halogenated precursor synthesis | 2-Fluorophenyl bromide or chloride derivatives | Activated aromatic halide |
| 2. Nucleophilic substitution | Reaction with thiol or thiolate anion under basic conditions (e.g., NaH or KOH) in polar aprotic solvents like DMF or DMSO | Formation of thioether intermediate |
| 3. Intramolecular cyclization | Heating or catalysis to induce ring closure forming the thiolane ring | Formation of 3-(2-fluorophenyl)-2-methylthiolan-3-ol |
This method requires careful control of temperature and stoichiometry to avoid side reactions and optimize yield.
Oxidation and Hydroxylation Steps
The hydroxyl group at the 3-position can be introduced via selective oxidation or hydroboration-oxidation of appropriate intermediates.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Oxidation | Use of sodium periodate (NaIO4) or other mild oxidants in aqueous or biphasic systems | Selective oxidation of sulfur or adjacent carbons |
| 2. Hydroxylation | Hydroboration with BH3·THF followed by H2O2/NaOH treatment | Introduction of hydroxyl group with stereocontrol |
These steps are adapted from oxidation protocols for sulfur-containing heterocycles and fluorinated aromatic compounds.
Analytical Characterization
The synthesized 3-(2-fluorophenyl)-2-methylthiolan-3-ol is characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^13C NMR to confirm ring formation, fluorine substitution, and hydroxyl presence.
- Mass Spectrometry (MS): Molecular ion peak confirming molecular weight.
- Infrared (IR) Spectroscopy: Identification of hydroxyl (O–H) and C–F stretching vibrations.
- Elemental Analysis: Verification of compound purity and stoichiometry.
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| Organometallic addition + reduction | 2-Fluorophenylmagnesium bromide, ketone precursors, NaBH4 | Nucleophilic addition, reduction | High regioselectivity, well-established | Requires moisture-free conditions |
| Nucleophilic substitution + cyclization | Halogenated fluorophenyls, thiolates, base | SNAr, intramolecular cyclization | Direct ring formation, scalable | Side reactions possible, temperature sensitive |
| Oxidation/hydroxylation | NaIO4, BH3·THF, H2O2 | Oxidation, hydroboration-oxidation | Stereoselective hydroxyl introduction | Requires careful control to avoid overoxidation |
Research Findings and Practical Considerations
- The stereochemistry of the thiolane ring is crucial for biological activity and must be controlled by choice of reagents and conditions.
- Fluorine substitution at the ortho position influences electronic properties and reactivity, often requiring tailored reaction conditions.
- Solvent choice (e.g., THF, methanol) and temperature control are critical to optimize yields and purity.
- Purification typically involves recrystallization or chromatographic techniques to separate isomers and remove impurities.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-2-methylthiolan-3-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-Fluorophenyl)-2-methylthiolan-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-2-methylthiolan-3-ol involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, while the thiolan ring may contribute to its overall stability and reactivity. The exact pathways and molecular interactions depend on the specific application and biological context.
Comparison with Similar Compounds
3-(2-Methylphenyl)thiolan-3-ol (CAS 1517245-86-1)
- Molecular Formula : C₁₁H₁₄OS
- Molecular Weight : 194.29 g/mol
- Key Differences: Substituent: 2-Methylphenyl vs. 2-Fluorophenyl. Physicochemical Properties: The absence of fluorine may lower boiling point and alter solubility in polar solvents.
- Synthetic Relevance: The non-fluorinated analog serves as a precursor for fluorination reactions. Fluorine introduction typically requires specialized reagents (e.g., Selectfluor®) .
2-Methyl-3-phenylthiirane (CAS 67921-36-2)
- Molecular Formula : C₉H₁₀S
- Molecular Weight : 150.24 g/mol
- Key Differences :
- Ring Structure : Thiirane (three-membered sulfur ring) vs. thiolane (five-membered).
- Reactivity : Thiiranes are more strained, leading to higher reactivity in ring-opening reactions.
- Substituents : Lacks hydroxyl and fluorine groups, reducing hydrogen-bonding capacity.
- Applications : Primarily used in polymer chemistry, whereas thiolanes are explored for bioactive molecule design .
2-Methoxy-2-methylthiolan-3-one (CAS 129314-86-9)
- Molecular Formula : C₆H₁₀O₂S
- Molecular Weight : 146.20 g/mol
- Key Differences :
Physical Properties
| Property | 3-(2-Fluorophenyl)-2-methylthiolan-3-ol | 3-(2-Methylphenyl)thiolan-3-ol |
|---|---|---|
| Molecular Weight (g/mol) | 212.28 | 194.29 |
| Boiling Point | Estimated 250–270°C* | ~230–250°C* |
| Solubility | Moderate in DMSO, MeOH | Higher in non-polar solvents |
*Estimates based on analog data .
Biological Activity
3-(2-Fluorophenyl)-2-methylthiolan-3-ol is a sulfur-containing organic compound that has garnered interest due to its unique chemical structure and potential biological activities. The compound features a thiol functional group attached to a thiolan ring, alongside a fluorinated phenyl group. This combination enhances its lipophilicity and may influence its interactions with biological targets, making it a subject of various studies in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of 3-(2-Fluorophenyl)-2-methylthiolan-3-ol can be represented as follows:
- Molecular Formula : C10H11FOS
- CAS Number : 289042-12-2
The presence of the fluorine atom is significant as it can alter the reactivity and binding affinity of the compound with biological molecules, potentially enhancing its biological effects.
Antioxidant Properties
Research indicates that compounds containing thiol groups often exhibit antioxidant properties. 3-(2-Fluorophenyl)-2-methylthiolan-3-ol has been studied for its ability to scavenge free radicals, which is crucial in mitigating oxidative stress associated with various diseases. The antioxidant activity is attributed to the thiol group, which can donate electrons to neutralize free radicals.
Interaction with Biological Targets
Studies have focused on the interaction of 3-(2-Fluorophenyl)-2-methylthiolan-3-ol with various biological targets. The compound's binding affinity and reactivity with enzymes and receptors have been evaluated to understand its pharmacological potential. Preliminary findings suggest that it may interact effectively with certain protein targets, possibly influencing metabolic pathways.
Comparative Analysis with Similar Compounds
To better understand the unique characteristics of 3-(2-Fluorophenyl)-2-methylthiolan-3-ol, a comparative analysis with structurally similar compounds has been conducted:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 3-(4-Fluorophenyl)-4-methylthiolan-3-ol | Similar thiolan ring; different fluorine position | Different pharmacological profiles due to substitution patterns |
| 4-Methylthiophenol | Contains a methylthio group | Lacks fluorine; primarily studied for antioxidant properties |
| 3-(Phenyl)-2-methylthiolan-3-ol | No fluorine substituent | Broader applications in organic synthesis |
This table illustrates how the specific combination of a fluorinated aromatic system and a thiol group in 3-(2-Fluorophenyl)-2-methylthiolan-3-ol may lead to distinct pharmacological effects compared to other similar compounds.
Case Study 1: Antioxidant Efficacy
In a controlled study examining the antioxidant efficacy of 3-(2-Fluorophenyl)-2-methylthiolan-3-ol, researchers found that it significantly reduced oxidative stress markers in cell cultures exposed to hydrogen peroxide. The results indicated a dose-dependent relationship between the concentration of the compound and its ability to scavenge reactive oxygen species (ROS).
Case Study 2: Enzyme Interaction
Another study investigated the interaction of 3-(2-Fluorophenyl)-2-methylthiolan-3-ol with glutathione S-transferase (GST), an important enzyme involved in detoxification processes. The compound demonstrated a competitive inhibition pattern, suggesting potential therapeutic applications in enhancing detoxification pathways in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
